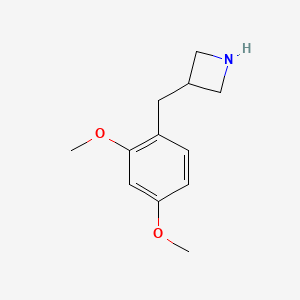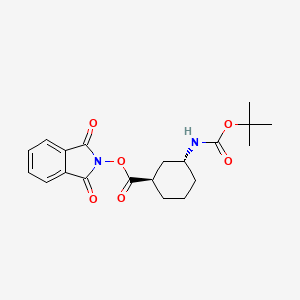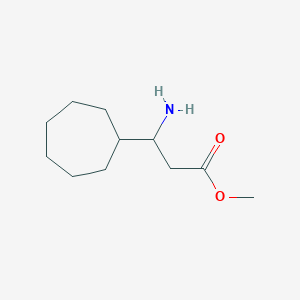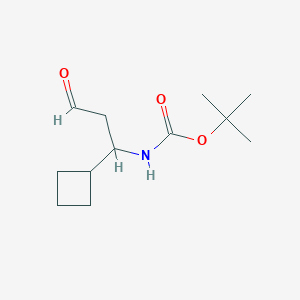
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenyl magnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized to ensure high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for halogenation, Williamson ether synthesis for ether formation.
Major Products:
Oxidation: 3-(3,5-Dimethylphenyl)-2-methylpropanone, 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-2-methylpropane.
Substitution: 3-(3,5-Dimethylphenyl)-2-methylpropyl chloride, 3-(3,5-Dimethylphenyl)-2-methylpropyl ether.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparación Con Compuestos Similares
3,5-Dimethylphenol: Shares the dimethylphenyl group but lacks the propanol chain.
2-Methylpropan-1-ol: Similar in having the propanol chain but lacks the dimethylphenyl group.
3-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3 |
Clave InChI |
MDNWUVDGTFUATD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)


![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)



